molecular formula C8H4ClF2I B12613159 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene CAS No. 879005-32-0

1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene

Cat. No.: B12613159
CAS No.: 879005-32-0
M. Wt: 300.47 g/mol
InChI Key: WWIRNLIRZGDZAH-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene is an organofluorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a difluoro group, and an iodoethenyl group attached to a benzene ring. Its structure imparts distinct reactivity patterns, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

The synthesis of 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene typically involves cross-coupling reactions. One common method is the consecutive cross-coupling of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of palladium catalysts and bases such as sodium carbonate. This method allows for the efficient formation of the desired product with high yields .

Industrial production methods may involve similar cross-coupling reactions but on a larger scale, utilizing optimized reaction conditions to ensure consistency and efficiency. The use of less toxic reagents, such as boronic acids, is preferred to minimize environmental impact .

Chemical Reactions Analysis

1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as sodium carbonate. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of the difluoro and iodo groups enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene can be compared with other similar compounds, such as:

Properties

CAS No.

879005-32-0

Molecular Formula

C8H4ClF2I

Molecular Weight

300.47 g/mol

IUPAC Name

1-chloro-4-(2,2-difluoro-1-iodoethenyl)benzene

InChI

InChI=1S/C8H4ClF2I/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4H

InChI Key

WWIRNLIRZGDZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=C(F)F)I)Cl

Origin of Product

United States

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